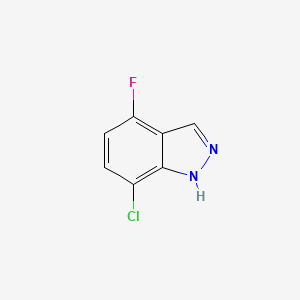

7-chloro-4-fluoro-1H-indazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-chloro-4-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-5-1-2-6(9)4-3-10-11-7(4)5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIXHDNEONVWJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646724 | |

| Record name | 7-Chloro-4-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-70-7 | |

| Record name | 7-Chloro-4-fluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-4-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Indazole Systems with Emphasis on Halogenation

Contemporary Approaches to Indazole Scaffold Construction

The synthesis of the indazole ring system has evolved significantly, with modern methods offering greater efficiency, control, and environmental compatibility compared to classical approaches. These contemporary strategies are crucial for accessing a diverse range of functionalized indazoles.

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis has become a cornerstone of modern organic synthesis, and the construction of indazoles is no exception. These methods often involve the formation of a key N-N bond or a C-N bond through intramolecular cyclization, facilitated by a metal catalyst. mdpi.comnih.govnih.gov

Rhodium (Rh) and Copper (Cu) salts have been extensively used in sequential C-H bond activation and intramolecular annulation reactions to form 1H-indazoles. nih.gov For instance, Rh(III)/Cu(II) catalysts can facilitate the reaction of imidates with nitrosobenzenes to yield 1H-indazoles. nih.gov Similarly, rhodium(III) has been employed to catalyze the cyclization of azobenzenes with various partners like alkenes and aldehydes to produce 2H-indazoles. mdpi.comnih.gov Palladium (Pd) catalysts are also instrumental, particularly in the intramolecular amination of N-aryl-N-(o-bromobenzyl)-hydrazines. nih.gov

Cobalt (Co), being a more earth-abundant and cost-effective metal, has emerged as an attractive alternative. Air-stable cationic Co(III) catalysts have been developed for the one-step synthesis of N-aryl-2H-indazoles through C-H bond additions to aldehydes followed by in situ cyclization. nih.gov

Silver (Ag) catalysts have also found application, particularly in the intermolecular oxidative C-H amination to produce 3-substituted 1H-indazoles. nih.gov

A variety of transition metals have been successfully employed in the synthesis of indazole derivatives, each with its own scope and advantages. The choice of catalyst and reaction conditions allows for the selective synthesis of different indazole isomers and substituted analogues.

Table 1: Examples of Transition Metal-Catalyzed Indazole Synthesis

| Catalyst System | Starting Materials | Product Type | Reference |

| Rh(III)/Cu(II) | Imidates and nitrosobenzenes | 1H-Indazoles | nih.gov |

| Rh(III) | Azobenzenes and alkenes/aldehydes | 2H-Indazoles | mdpi.comnih.gov |

| Co(III) | Azo compounds and aldehydes | N-aryl-2H-indazoles | nih.gov |

| Pd/dppf | N-aryl-N-(o-bromobenzyl)-hydrazines | 2H-Indazoles | nih.gov |

| Ag(I) | Not specified | 3-substituted 1H-indazoles | nih.gov |

Acid/Base-Catalyzed Synthesis

Acid and base catalysis provides a classic yet effective approach to indazole synthesis. The Davis-Beirut reaction, for example, efficiently produces 2H-indazoles from the reaction of o-nitrosobenzaldehydes with primary amines under either acidic or basic conditions. nih.govnih.gov This reaction proceeds through a pivotal o-nitrosobenzylidine imine intermediate. nih.govnih.gov

Base-catalyzed methods are also prominent. For instance, the treatment of N-aryl-N-(o-bromobenzyl)-hydrazines with a base like sodium tert-butoxide (NaOtBu) can induce intramolecular amination to form 2H-indazoles. nih.gov Furthermore, a method involving the reaction of 2-formylphenylboronic acids with diazodicarboxylates catalyzed by copper(II) acetate, followed by acid or base-induced ring closure, yields 1N-alkoxycarbonyl indazoles. rsc.org

Green Chemistry Approaches in Indazole Synthesis

In recent years, there has been a significant shift towards more environmentally friendly synthetic methods. benthamdirect.comrsc.org Green chemistry principles are being increasingly applied to indazole synthesis to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. rsc.orgajrconline.org

Microwave-assisted synthesis has emerged as a powerful tool in this regard. One such method involves the microwave heating of salicylaldehyde (B1680747) and hydrazine (B178648) hydrates to form aryl hydrazones, which then cyclize to afford indazoles in good to excellent yields, often superior to conventional heating methods. ajrconline.org

Electrochemical methods offer another green alternative by avoiding the need for chemical oxidants or reductants. The electrochemical synthesis of 1H-indazoles has been achieved through an intramolecular N(sp²)–H/N(sp³)–H coupling reaction at room temperature, using ammonia (B1221849) as the nitrogen source. rsc.org This transition-metal-free approach boasts a broad substrate scope. rsc.org

Furthermore, the use of water as a solvent is a key aspect of green chemistry. Metal-free regioselective halogenation of 2H-indazoles has been successfully carried out in water, leading to mono-halogenated products in good yields. rsc.org

Metal/Additive-Free Annulation Strategies

The development of metal- and additive-free synthetic routes is highly desirable as it simplifies purification processes and reduces costs and environmental impact. benthamscience.com One notable strategy involves the [3+2] dipolar cycloaddition of sydnones with arynes. nih.govorganic-chemistry.org This approach provides a rapid and efficient synthesis of 2H-indazoles in good to excellent yields under mild conditions and notably avoids the formation of 1H-indazole isomers. nih.gov

Another metal-free approach is the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes via benzyl (B1604629) C-H functionalization. mdpi.com This method is characterized by its high efficiency and simple reaction conditions. rsc.org Additionally, a novel and efficient three-component reaction for synthesizing fluorinated pyrimido[1,2-b]indazole derivatives has been reported, which proceeds without the need for metals or additives. acs.orgfigshare.com

Regioselective Introduction of Halogen Substituents

The strategic placement of halogen atoms on the indazole core is crucial for modulating the biological activity and physicochemical properties of the resulting compounds. Therefore, developing regioselective halogenation methods is of significant interest. nih.gov

Chlorination Strategies for Indazole Derivatives

The introduction of a chlorine atom at specific positions of the indazole ring can be achieved through various chlorinating agents and strategies. N-chlorosuccinimide (NCS) is a commonly used reagent for the chlorination of indazoles. chim.it

For the regioselective chlorination of 2-substituted indazoles, a metal-free approach using NCS has been developed. rsc.orgnih.gov This method allows for the synthesis of mono-chlorinated products, and by adjusting the reaction conditions, poly-chlorination can also be achieved. rsc.orgnih.gov The reaction can be performed in environmentally friendly solvents like ethanol (B145695) or water. rsc.org

Palladium-catalyzed ortho-selective C-H bond chlorination has been described for the preparation of 2-chloro aromatic ketones, which can then serve as precursors for the synthesis of 1H-indazole derivatives. rhhz.net Another approach involves the use of 1-chloro-1,2-benziodoxol-3-one, a hypervalent iodine reagent, for the electrophilic chlorination of indazoles, for instance, to produce the 3-chloro derivative of 5-bromoindazole in good yield. chim.it

The synthesis of 7-chloro-1H-indazole has been reported, highlighting the accessibility of specifically chlorinated indazole isomers. a2bchem.com Furthermore, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile (B3417380) demonstrates a practical route to di-halogenated indazole intermediates. mdpi.com

Table 2: Chlorination Reagents and Corresponding Indazole Products

| Chlorinating Agent | Substrate Type | Product | Reference |

| N-Chlorosuccinimide (NCS) | 2-substituted indazoles | Mono- and poly-chlorinated 2H-indazoles | rsc.orgnih.gov |

| Palladium catalyst with chlorinating agent | Aromatic ketones | 2-Chloro aromatic ketones (precursors to 1H-indazoles) | rhhz.net |

| 1-Chloro-1,2-benziodoxol-3-one | 5-Bromoindazole | 3-Chloro-5-bromoindazole | chim.it |

| Not specified | Indazole | 7-Chloro-1H-indazole | a2bchem.com |

| N-Bromosuccinimide (NBS) followed by cyclization with hydrazine | 2,6-Dichlorobenzonitrile | 7-Bromo-4-chloro-1H-indazol-3-amine | mdpi.com |

Fluorination Strategies for Indazole Derivatives

The incorporation of fluorine into the indazole scaffold requires specialized reagents and strategies due to the element's high electronegativity. Modern fluorination methods have moved towards greater efficiency, selectivity, and milder reaction conditions.

A significant advancement in direct C-H fluorination is the use of N-fluorobenzenesulfonimide (NFSI) as an electrophilic fluorine source. Research has demonstrated a metal-free method for the regioselective C-3 fluorination of 2H-indazoles using NFSI in water under ambient air. organic-chemistry.org This approach is environmentally friendly and tolerates a broad range of functional groups, offering good yields. organic-chemistry.org Mechanistic studies suggest this transformation proceeds via a radical pathway. organic-chemistry.org

Another innovative approach involves a three-component reaction for the synthesis of fluorinated pyrimido[1,2-b]indazole derivatives. acs.org This metal- and additive-free method utilizes Selectfluor as the fluorine source, reacting with enaminones and 3-aminoindazoles to form two C-N bonds and one C-F bond in a single operation. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been instrumental in the synthesis of fluorinated indazoles, allowing for the introduction of fluorinated aryl groups to the indazole core. Furthermore, silver-mediated intramolecular C-H amination has proven effective for constructing a variety of substituted 1H-indazoles, including those bearing fluorine atoms. nih.govacs.org

A summary of modern fluorination reagents for indazole synthesis is presented below.

| Reagent | Method | Position Selectivity | Reference |

| N-Fluorobenzenesulfonimide (NFSI) | Metal-free, direct fluorination in water | C-3 of 2H-indazoles | organic-chemistry.org |

| Selectfluor | Three-component, metal-free annulation | Varies | acs.org |

Orthogonal Synthesis of Halogenated Indazoles

Orthogonal synthesis refers to the selective modification of one site in a molecule in the presence of other reactive sites. In the context of halogenated indazoles, this allows for the stepwise and regioselective introduction of different halogen atoms or other functional groups.

A key strategy involves the metal-free, regioselective halogenation of 2H-indazoles. By carefully tuning the reaction conditions, it is possible to achieve either mono- or poly-halogenation with high selectivity, yielding a variety of halogenated indazoles. rsc.org This method is advantageous due to its mild conditions and use of environmentally benign solvents. rsc.org

For di-halogenated systems, such as those containing both chlorine and bromine, regioselectivity is crucial. A recently developed synthesis for 7-bromo-4-chloro-1H-indazol-3-amine starts with 2,6-dichlorobenzonitrile. nih.gov The process involves a highly regioselective bromination, followed by cyclization with hydrazine to form the desired product, avoiding the formation of undesired regioisomers. nih.gov

Palladium-catalyzed cross-coupling reactions are also a cornerstone of orthogonal synthesis for halogenated indazoles. After an initial halogenation step (e.g., iodination at the C-3 position), subsequent Suzuki or Heck reactions can be employed to introduce diverse substituents at that specific position, often requiring protection of the N-1 nitrogen.

Synthesis of 7-chloro-4-fluoro-1H-indazole and Related Analogs

The specific compound this compound (CAS 1000341-70-7) is a disubstituted indazole derivative of interest in pharmaceutical research. fluorochem.co.uksigmaaldrich.comcymitquimica.com Its synthesis requires precise control over the introduction of both a chlorine and a fluorine atom onto the indazole core.

Development of Efficient Synthetic Pathways

While specific, detailed synthetic routes for this compound are not extensively published in readily available literature, pathways can be inferred from the synthesis of related analogs. The synthesis of halogenated indazoles often begins with appropriately substituted anilines or benzonitriles.

For instance, the synthesis of 5-bromo-4-fluoro-1H-indazole starts from 3-fluoro-2-methylaniline. google.com The process involves a three-step sequence: bromination, a ring-closure reaction, and a deprotection step. google.com A similar strategy could conceivably be applied for this compound, starting from a precursor like 3-fluoro-2-methyl-x-chloroaniline.

Another relevant example is the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile. nih.gov This pathway highlights a two-step sequence involving regioselective bromination followed by heterocycle formation with hydrazine. nih.gov The development of an efficient pathway for this compound would likely focus on the strategic timing of halogen introduction and the cyclization method to form the pyrazole (B372694) ring. Common cyclization strategies include the Cadogan reductive cyclization of o-nitrobenzaldehydes or the intramolecular amination of ortho-haloarylhydrazones. organic-chemistry.orgresearchgate.net

A general synthetic approach for related compounds is outlined below.

| Starting Material | Key Steps | Product | Reference |

| 3-Fluoro-2-methylaniline | Bromination, Ring Closure, Deprotection | 5-Bromo-4-fluoro-1H-indazole | google.com |

| 2,6-Dichlorobenzonitrile | Regioselective Bromination, Cyclization with Hydrazine | 7-Bromo-4-chloro-1H-indazol-3-amine | nih.gov |

| 3-Chloro-2-methylaniline | Acetylation, Cyclization with t-butyl nitrite, Deacetylation | 4-Chloro-1H-indazole | researchgate.net |

Practical Scale-Up Considerations in Research

Transitioning a synthetic route from a laboratory scale to a larger, practical scale for research purposes introduces several challenges, including reagent cost, reaction safety, and purification efficiency.

For the synthesis of halogenated indazoles, methods that avoid hazardous reagents, high temperatures, and complex purification steps are preferred for scale-up. A patent describing the synthesis of 5-bromo-4-fluoro-1H-indazole highlights a process with mild reaction conditions and a high product yield, noting its suitability for large-scale industrial production. google.com

The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been successfully demonstrated on hundred-gram scales. nih.gov A key feature of this scaled-up process is the avoidance of column chromatography for purification, which is often a bottleneck in large-scale synthesis. Instead, purification is achieved through controlled precipitation and washing. nih.gov The reaction is performed in a Parr reactor, indicating considerations for reactions under controlled pressure and temperature. nih.gov Optimizing solvent volumes and the equivalents of reagents, such as using a specific number of equivalents of sulfuric acid in the bromination step, was crucial for maximizing yield and efficiency on a larger scale. nih.gov

Derivatization and Functionalization of the this compound Core

Once the this compound core is synthesized, its further derivatization is essential for exploring its structure-activity relationships. The nitrogen atoms of the pyrazole ring are the most common sites for functionalization.

N-Alkylation and N-Acylation Strategies

The N-alkylation of the indazole ring can be challenging due to the potential for reaction at either the N-1 or N-2 position, leading to a mixture of regioisomers. The outcome is often influenced by the substitution pattern on the indazole ring, the nature of the alkylating agent, and the reaction conditions. d-nb.infobeilstein-journals.org

For N-1 selective alkylation, a combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has proven to be a promising system. d-nb.infobeilstein-journals.org This protocol has been shown to be effective for a variety of substituted indazoles. beilstein-journals.org However, the electronic effects of substituents on the benzene (B151609) ring can significantly impact the N-1/N-2 ratio. Notably, electron-withdrawing groups at the C-7 position, such as a nitro or carboxylate group, have been shown to confer excellent N-2 regioselectivity. d-nb.infobeilstein-journals.org This suggests that the C-7 chloro group in this compound might influence the regioselectivity of N-alkylation.

N-acylation of the indazole scaffold is generally considered to yield the N-1 substituted regioisomer. d-nb.info This preference is often attributed to the thermodynamic stability of the N-1 acylindazole, which can be favored through an equilibration process from the kinetically formed N-2 isomer. d-nb.info

A summary of conditions influencing N-alkylation regioselectivity is provided below.

| Condition | Preferred Regioisomer | Rationale/Example | Reference |

| NaH in THF with Alkyl Bromide | N-1 | General protocol for N-1 selectivity | d-nb.infobeilstein-journals.org |

| Electron-withdrawing group at C-7 (e.g., NO₂, CO₂Me) | N-2 | Electronic effect favoring N-2 attack | d-nb.infobeilstein-journals.org |

| Acylating agents | N-1 | Thermodynamic equilibration favors the more stable N-1 isomer | d-nb.info |

Substitution at Peripheral Positions of the Indazole Ring

The functionalization of the carbocyclic ring of the indazole system is a critical aspect of synthesizing a diverse range of derivatives with significant applications, particularly in medicinal chemistry. Halogenated indazoles, in particular, serve as versatile synthetic intermediates for further molecular modifications through cross-coupling reactions. rsc.orgnih.gov The introduction of substituents at the C4, C5, C6, and C7 positions of the indazole nucleus can significantly influence the molecule's biological activity. nih.gov Methodologies for achieving regioselective substitution on this peripheral ring often involve direct C–H halogenation or cyclization of appropriately substituted precursors.

Recent advancements have focused on developing efficient, metal-free, and environmentally friendly protocols for direct C–H halogenation. nih.gov An unprecedented metal-free regioselective halogenation of 2H-indazoles has been developed, allowing for the highly selective synthesis of both mono- and poly-halogenated products by carefully adjusting the reaction conditions. rsc.orgrsc.org This approach is noted for its use of environmentally benign solvents, mild conditions, and short reaction times. rsc.org For instance, using N-halosuccinimides (NXS) as halogen sources, various mono-, poly-, and hetero-halogenated indazoles can be obtained in moderate to excellent yields. rsc.org

The regioselectivity of these reactions is a key consideration. Studies on 2-substituted-2H-indazoles show that halogenation often occurs preferentially at specific positions. For example, the reaction of 2-phenyl-2H-indazole with N-bromosuccinimide (NBS) can yield the 3-bromo derivative, while further reaction can introduce halogens at the peripheral C5 and C7 positions. nih.govresearchgate.net The reactivity of the C7 position can be lower, which sometimes allows for selective halogenation at other sites. researchgate.net Researchers have successfully synthesized di- and tri-halogenated indazoles, including hetero-halogenated compounds like 3-bromo-7-chloro-2H-indazoles, by controlling the stoichiometry of the halogenating agents and the reaction sequence. nih.govresearchgate.net

Detailed research findings on the metal-free halogenation of 2H-indazoles are presented below, showcasing the tunability of the reaction to achieve desired substitution patterns.

Table 1: Metal-Free Regioselective Halogenation of 2-Substituted-2H-Indazoles

| Entry | Substrate | Reagent(s) (equiv.) | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Source(s) |

|---|---|---|---|---|---|---|---|---|

| 1 | 2-phenyl-2H-indazole | NBS (1.0) | CH3CN | 50 | 2 | 3-bromo-2-phenyl-2H-indazole | 98 | rsc.org |

| 2 | 2-phenyl-2H-indazole | NBS (2.0) | CH3CN | 50 | 4 | 3,5-dibromo-2-phenyl-2H-indazole | 95 | nih.gov |

| 3 | 2-phenyl-2H-indazole | NCS (1.0) | CH3CN | 50 | 2 | 3-chloro-2-phenyl-2H-indazole | 93 | rsc.org |

| 4 | 2-(p-tolyl)-2H-indazole | NBS (1.0), NCS (1.0) | CH3CN | 50 | 4 | 3-bromo-7-chloro-2-(p-tolyl)-2H-indazole | 74 | nih.govresearchgate.net |

Another powerful strategy for constructing peripherally substituted indazoles involves the cyclization of functionalized aromatic precursors. A practical, multi-gram scale synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV-1 capsid inhibitor Lenacapavir, exemplifies this approach. mdpi.comchemrxiv.org The synthesis starts from the inexpensive 2,6-dichlorobenzonitrile, which undergoes a highly regioselective bromination at the position ortho to the nitrile and meta to both chlorine atoms using N-bromosuccinimide in sulfuric acid. mdpi.com The resulting 3-bromo-2,6-dichlorobenzonitrile (B3239784) is then subjected to cyclization with hydrazine hydrate (B1144303) to form the desired 7-bromo-4-chloro-1H-indazol-3-amine. mdpi.comchemrxiv.org This method avoids the need for chromatographic purification, making it suitable for large-scale production. mdpi.com

Table 2: Two-Step Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Source(s) |

|---|---|---|---|---|---|---|

| 1 | 2,6-dichlorobenzonitrile | NBS, H2SO4 | 65 °C, 16 h | 3-bromo-2,6-dichlorobenzonitrile | 76–81 | mdpi.com |

Similarly, the synthesis of 5-bromo-4-fluoro-1H-indazole has been reported through a sequence of bromination, ring closure, and deprotection starting from a fluorinated aniline (B41778) derivative. google.com These cyclization-based strategies are indispensable for accessing indazoles with specific substitution patterns on the benzene ring that may be difficult to achieve through direct C-H functionalization of the parent indazole. The choice of starting material and the cyclization strategy are crucial for controlling the final regiochemistry of the substituents. nih.gov

Exploration of Biological Activities and Therapeutic Potential of 7 Chloro 4 Fluoro 1h Indazole and Its Derivatives

Enzyme Inhibition Profiles

The capacity of 7-chloro-4-fluoro-1H-indazole and its analogs to inhibit specific enzymes is a cornerstone of their therapeutic potential. This inhibition spans several classes of enzymes, including kinases, oxidoreductases, and others, which are often implicated in disease pathways.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a common feature in many diseases, particularly cancer. rsc.org Indazole derivatives have been extensively investigated as kinase inhibitors. researchgate.net

Aurora Kinases : The indazole scaffold is a recognized framework for developing potent inhibitors of Aurora kinases, a family of serine/threonine kinases critical for mitotic progression. researchgate.netnih.govexlibrisgroup.com Overexpression of these kinases is linked to various cancers. rsc.org Research has led to the identification of novel indazole derivatives as potent inhibitors of both Aurora A and Aurora B kinases. nih.govexlibrisgroup.com For instance, Pazopanib (B1684535), an indazole-based drug, has been shown to inhibit Aurora A and B kinase activity in cell-free assays. nih.govaacrjournals.org This inhibition can lead to a synergistic anticancer effect when combined with other agents like paclitaxel. aacrjournals.org

Tyrosine Threonine Kinase (PKMYT1) : Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1) is a member of the WEE kinase family that negatively regulates the cell cycle, making it an attractive target for cancer therapy. rsc.org Patents and research literature describe indazole compounds as inhibitors of PKMYT1 kinase. rsc.org The this compound core structure is incorporated into molecules designed as PKMYT1 inhibitors, highlighting its relevance in targeting this kinase.

Fibroblast Growth Factor Receptor (FGFR) : FGFRs are a family of receptor tyrosine kinases whose signaling is vital for tumor growth. rsc.org The indazole structure is a key component in the design of potent FGFR inhibitors. aacrjournals.org Derivatives of this compound have demonstrated inhibitory activity against FGFR1 with IC50 values in the nanomolar range. nih.gov Specifically, certain 1H-indazole derivatives have shown potent inhibition of FGFR1, with one compound achieving an IC50 value of 2.9 nM.

Epidermal Growth Factor Receptor (EGFR) : Indazole-based compounds have also been developed as inhibitors of EGFR, another key receptor tyrosine kinase in cancer. A series of 5-ethylsulfonyl-indazole-3-carbohydrazides were identified as dual inhibitors of EGFR and VEGFR-2, showing potent antiproliferative activity against various cancer cell lines. tandfonline.com

Table 1: Kinase Inhibition by Indazole Derivatives

| Kinase Target | Derivative/Compound | Inhibition Value (IC50) | Citation |

|---|---|---|---|

| FGFR1 | Indazole Derivative | < 4.1 nM | nih.gov |

| FGFR1 | 1H-indazol-3-amine derivative | 2.9 nM | |

| Aurora A/B | Pazopanib | Potent Inhibition | nih.govaacrjournals.org |

| Aurora A | Indazole Amide Derivative | 13 µM | rsc.org |

| EGFR | 5-ethylsulfonyl-indazole derivative | Potent Inhibition | tandfonline.com |

Oxidoreductase Inhibition

Polyphenol Oxidase (PPO) : PPO is an enzyme responsible for enzymatic browning in fruits and vegetables. A study investigating various indazoles as PPO inhibitors found that 7-chloro-1H-indazole was the most potent inhibitor among the tested compounds, with a Ki value of 0.15 ± 0.04 mM. exlibrisgroup.comresearchgate.net

Lactoperoxidase (LPO) : LPO is an antimicrobial enzyme found in milk and saliva that is part of the innate immune system. drugbank.comnih.govtandfonline.com Studies on the inhibitory effects of various halogenated indazoles on bovine milk LPO showed that these compounds decreased the enzyme's activity. drugbank.com While this compound was not specifically tested, related compounds like 7-chloro-1H-indazole and 7-fluoro-1H-indazole were shown to be strong inhibitors, with Ki values ranging from 4.10 to 252.78 μM for the broader class of indazoles studied. drugbank.comtandfonline.com The inhibition was found to be either competitive or noncompetitive depending on the specific substitution pattern. drugbank.com

Paraoxonase 1 (PON1) : PON1 is an antioxidant enzyme associated with high-density lipoprotein (HDL) that protects against oxidative stress. researchgate.nettandfonline.com Research has demonstrated that various indazole derivatives can inhibit human serum PON1 activity. researchgate.nettandfonline.comresearchgate.net In one study, a range of indazoles exhibited competitive inhibition with Ki values between 26.0 and 111 μM. researchgate.nettandfonline.comnih.gov

Table 2: Oxidoreductase Inhibition by Indazole Derivatives

| Enzyme Target | Derivative/Compound | Inhibition Value (Ki) | Inhibition Type | Citation |

|---|---|---|---|---|

| Polyphenol Oxidase (PPO) | 7-chloro-1H-indazole | 0.15 ± 0.04 mM | - | exlibrisgroup.comresearchgate.net |

| Lactoperoxidase (LPO) | Indazole Derivatives | 4.10 - 252.78 µM | Competitive/Noncompetitive | drugbank.comtandfonline.com |

| Paraoxonase 1 (PON1) | Indazole Derivatives | 26.0 - 111 µM | Competitive | researchgate.nettandfonline.comnih.gov |

Other Enzyme Targets

Histone Deacetylase 6 (HDAC6) : HDACs are key enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. nih.gov HDAC6, in particular, is an attractive target due to its roles in protein homeostasis and cell cycle regulation. nih.gov Indazole-based compounds have been designed as potent and selective HDAC6 inhibitors. nih.govrsc.orgpatentguru.com One study reported an indazole derivative (compound 5j) with an IC50 of 1.8 nM for HDAC6, which selectively induced α-tubulin acetylation over histone H3, a characteristic of HDAC6 inhibition. nih.gov Another study identified indazole-based HDAC6 inhibitors with IC50 values around 9.0 nM. patentguru.com

F1F0-ATPase : The F1F0-ATPase, or ATP synthase, is crucial for cellular energy production. Patents have been filed for indazole guanidine (B92328) compounds as inhibitors of F1F0-ATPase for potential use in treating cancer and immune disorders. justia.comgoogle.commedchemexpress.com Fluorinated indazole scaffolds have also been shown to potently inhibit F1F0-ATPase activity. rsc.org

Nitric Oxide Synthase (NOS) : NOS enzymes produce nitric oxide, a key signaling molecule. Indazole derivatives, particularly fluorinated ones, have been developed as selective inhibitors of NOS isoforms. nih.govacs.org Studies have shown that fluorination of the indazole ring can enhance the inhibitory potency and selectivity towards inducible NOS (NOS-II). acs.org

Anticancer and Antiproliferative Activities

The indazole core is a feature of several approved anticancer drugs, demonstrating its utility as a template for developing novel antineoplastic agents. ingentaconnect.com Derivatives of this compound are of significant interest for their potential to inhibit cancer cell proliferation. rsc.orgnih.gov Research indicates that the presence of electron-withdrawing groups, such as chlorine and fluorine, on the aromatic ring can be important for the anticancer activity of these compounds.

Mechanisms of Antiproliferative Action

The anticancer effects of indazole derivatives are often mediated through the induction of programmed cell death, or apoptosis. nih.gov

Apoptosis Induction : The inhibition of key kinases, such as Aurora kinases or FGFR, by indazole compounds can disrupt cell cycle progression and lead to apoptosis in cancer cells. nih.gov For example, the inhibition of Aurora A by the indazole-containing drug pazopanib was found to potentiate paclitaxel-induced mitotic catastrophe, a form of cell death. aacrjournals.org Furthermore, studies on specific indazole derivatives have confirmed their ability to affect apoptosis and the cell cycle by inhibiting members of the Bcl-2 family and modulating the p53/MDM2 pathway in a dose-dependent manner. justia.com

Specific Cancer Cell Line Sensitivity

Indazole derivatives have demonstrated efficacy against a wide range of human cancer cell lines in vitro. justia.comnih.gov The specific antiproliferative activity often varies based on the substitution pattern of the indazole core and the genetic makeup of the cancer cells.

Broad-Spectrum Activity : Various indazole derivatives have shown significant antiproliferative effects against numerous cancer cell lines. nih.gov

Specific Cell Line Data : Studies have reported potent activity against human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (Hep-G2) cell lines. justia.com One piperazine-indazole derivative (compound 6o) was particularly effective against the K562 cell line with an IC50 value of 5.15 µM, while showing lower toxicity to normal human embryonic kidney cells (HEK-293). justia.com Other research on 5-ethylsulfonyl-indazole derivatives showed potent activity against colon cancer (HT-29), pancreatic cancer (Panc-1), lung cancer (A-549), and breast cancer (MCF-7) cell lines, with some compounds showing greater potency than the reference drug erlotinib, particularly against MCF-7 cells. tandfonline.com

Table 3: Antiproliferative Activity of Indazole Derivatives Against Cancer Cell Lines

| Cancer Cell Line | Cancer Type | Derivative/Compound | Activity (IC50/GI50) | Citation |

|---|---|---|---|---|

| K562 | Chronic Myeloid Leukemia | Piperazine-indazole (6o) | 5.15 µM | justia.com |

| A549 | Lung Cancer | Indazole derivatives | Active | justia.com |

| PC-3 | Prostate Cancer | Indazole derivatives | Active | justia.com |

| Hep-G2 | Hepatoma | Indazole derivatives | Active | justia.com |

| MCF-7 | Breast Cancer | 5-ethylsulfonyl-indazole (7k) | 25 nM | tandfonline.com |

| MCF-7 | Breast Cancer | 5-ethylsulfonyl-indazole (7j) | 27 nM | tandfonline.com |

| HT-29 | Colon Cancer | 5-ethylsulfonyl-indazole derivatives | 25 - 78 nM | tandfonline.com |

| Panc-1 | Pancreatic Cancer | 5-ethylsulfonyl-indazole derivatives | 25 - 78 nM | tandfonline.com |

Antimicrobial, Antibacterial, Antifungal, and Antiparasitic Activities

Indazole derivatives are recognized for their broad-spectrum antimicrobial properties. nih.govmedchemexpress.comorientjchem.orgnih.gov Research has demonstrated that these compounds can be effective against various bacterial and fungal strains, as well as parasites. nih.govtandfonline.comnih.gov

Antibacterial and Antifungal Effects:

Derivatives of the indazole nucleus have shown notable in vitro activity against a range of bacteria and fungi. tandfonline.comresearchgate.net For instance, certain 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles have demonstrated potent activity against bacterial strains like S. aureus, E. coli, and K. pneumonia, as well as fungal strains such as A. flavus and Mucor. tandfonline.com The presence of electron-withdrawing groups, including halogens, has been linked to enhanced antimicrobial potency. tandfonline.comresearchgate.net Studies on N-methyl-3-aryl indazoles revealed that specific derivatives exhibited significant inhibitory activity against various microbial strains, including Xanthomonas campestris and Candida albicans. orientjchem.orgsemanticscholar.org

Antiparasitic Activities:

The therapeutic potential of indazole derivatives extends to parasitic diseases. taylorandfrancis.comnih.gov Indazole N-oxides, for example, have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, and various Leishmania species. uchile.cl Some of these compounds have shown promising leishmanicidal and trypanocidal effects. taylorandfrancis.comuchile.cl Additionally, indazole derivatives have been identified as potential agents against brain-eating amoebae like Naegleria fowleri and Balamuthia mandrillaris. nih.gov

Table 1: Antimicrobial Activity of Selected Indazole Derivatives

| Compound Class | Target Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles | S. aureus, E. coli, A. flavus | Potent antibacterial and antifungal effects. | tandfonline.com |

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Candida albicans | Significant inhibitory activity. | orientjchem.orgsemanticscholar.org |

| Indazole N-oxides | Trypanosoma cruzi, Leishmania spp. | Leishmanocidal and trypanocidal properties. | uchile.cl |

| Various Azole Derivatives | Naegleria fowleri, Balamuthia mandrillaris | Amoebicidal and amoebistatic activities. | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Indazole derivatives have been extensively studied for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govarabjchem.org The COX enzymes, particularly COX-2, are key mediators of inflammation.

A series of novel (aza)indazole derivatives were developed as selective COX-2 inhibitors. nih.govnih.gov In vitro assays confirmed that these compounds exhibited high affinity and selectivity for the COX-2 enzyme over COX-1. nih.govresearchgate.net One particularly potent derivative demonstrated an IC₅₀ value of 0.409 µM for COX-2 inhibition, highlighting the potential of the indazole scaffold in designing effective anti-inflammatory agents. nih.govnih.gov Theoretical studies combining ADME prediction, molecular docking, and molecular dynamics have further supported the potential of tetrahydroindazole (B12648868) and cyclopentanepyrazole derivatives as COX-2 inhibitors. arabjchem.org These computational models suggest that certain compounds can bind effectively within the active site of the COX-2 enzyme, indicating a strong potential for anti-inflammatory activity. arabjchem.org

Antiviral Activity, Including Anti-HIV

The indazole core is a key structural motif in the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). nih.govmedchemexpress.com

Anti-HIV Activity:

Indazole-containing compounds have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of anti-HIV drugs. nih.govacs.org Through molecular hybridization strategies, novel indazolyl-substituted piperidin-4-yl-aminopyrimidines (IPAPYs) were synthesized and showed moderate to excellent activity against wild-type HIV-1. nih.gov One of the most potent compounds in this series exhibited an EC₅₀ value of 6.4 nM. nih.gov Furthermore, this compound demonstrated efficacy against several drug-resistant mutant strains of HIV-1. nih.gov Lenacapavir, an indazole derivative, is a first-in-class, long-acting HIV-1 capsid inhibitor approved for clinical use in treatment-experienced patients with multidrug-resistant HIV-1. mdpi.com It displays potent in vitro anti-HIV-1 activity with a mean half-maximum effective concentration (EC₅₀) of 105 pmol/L. mdpi.com

Neuroprotective Applications and Central Nervous System Activity

Indazole derivatives have shown promise in the realm of neuroprotection and for treating central nervous system (CNS) disorders. medchemexpress.comnih.gov Their mechanisms of action often involve the inhibition of key enzymes implicated in neurodegenerative diseases. nih.govresearchgate.net

Research has focused on developing indazole-based compounds as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases. researchgate.netnih.gov Extensive structure-activity relationship (SAR) studies have led to the identification of potent and highly selective JNK3 inhibitors with good oral bioavailability and brain penetration. nih.gov One lead compound, A53, was identified as a potent and selective JNK3 inhibitor with an IC50 of 78 nM. researchgate.net Additionally, indazole-5-carboxamides have been investigated as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the pathogenesis of Parkinson's disease. nih.govacs.org

Cardiovascular System Modulation

Indazole-based compounds have been explored for their potential to modulate the cardiovascular system. nih.govnih.gov Some derivatives have demonstrated effects on blood pressure and heart rate. researchgate.net The inhibition of neuronal nitric oxide synthase (nNOS) by certain indazole derivatives, such as 7-nitroindazole, has been shown to influence sympathetic excitability and cardiovascular function. austinpublishinggroup.comahajournals.org While the direct application of this compound in cardiovascular modulation is not extensively detailed, the broader class of indazoles shows significant potential in this therapeutic area. nih.govnih.gov

Other Pharmacological Activities

The versatility of the indazole scaffold is further demonstrated by its engagement in other significant pharmacological activities.

Anti-oxidant Activity: Some indazole derivatives have been noted for their antioxidant properties. researchgate.net

Estrogen Receptor Modulation: Tricyclic indazoles have been identified as a novel class of selective estrogen receptor (ER) degrader antagonists. acs.org These compounds have the potential for use in treating ER-positive breast cancer. google.comresearchgate.netfrontiersin.org Optimization of these scaffolds has led to compounds with improved metabolic stability and potent ERα degradation profiles. acs.orgfrontiersin.org

Retinol-Binding Protein 4 Antagonism: Novel non-retinoid antagonists of retinol-binding protein 4 (RBP4) based on a 1H-indazole scaffold have been discovered. nih.gov These antagonists are being investigated for the treatment of conditions like hepatic steatosis and age-related macular degeneration. nih.govgoogle.comgoogle.comnih.govportico.org Substitution with fluorine or chlorine at various positions on the indazole ring resulted in analogues with comparable or improved potency. nih.gov

Impact of Halogen Substituents (Chlorine and Fluorine) on Biological Efficacy

The presence and position of halogen substituents, such as chlorine and fluorine, on the indazole ring play a critical role in determining the biological efficacy of the resulting derivatives.

Halogenation can influence several key properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. mdpi.comnih.govnih.gov For instance, in the development of RBP4 antagonists, substitution with fluorine or chlorine at the 5-, 6-, or 7-position of the 1H-indazole ring yielded compounds with potency comparable to the parent compound. nih.gov In the context of antibacterial and antifungal agents, the inclusion of electron-withdrawing groups like halogens has been shown to enhance activity. tandfonline.comresearchgate.net The strategic placement of fluorine has also been used to improve the oral bioavailability of certain indazole derivatives. mdpi.com Specifically, the introduction of a 3-fluoroindazole motif was found to increase oral bioavailability in a series of compounds. mdpi.com Furthermore, in the development of JNK3 inhibitors, replacing a hydrogen atom with a fluorine atom at the 6-position of the indazole ring slightly increased JNK3 inhibition and enhanced selectivity against other kinases. nih.gov The strategic placement of halogens is therefore a key consideration in the design of potent and selective indazole-based therapeutic agents. acs.org

Structure Activity Relationship Sar and Mechanistic Elucidation

Systematic Structure-Activity Relationship Studies of 7-chloro-4-fluoro-1H-indazole Derivatives

Systematic SAR studies on indazole derivatives have revealed the critical role of substitutions on the indazole ring in modulating biological activity. While specific and extensive SAR studies focusing solely on this compound are not widely published, valuable insights can be drawn from research on related indazole-based compounds, particularly kinase inhibitors.

The indazole scaffold itself is a key pharmacophore for interacting with various biological targets, including enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and various protein kinases. nih.gov The biological activity of indazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. nih.govmdpi.com

Studies on broader series of indazole derivatives have highlighted the importance of halogen substitutions. For instance, in the context of developing inhibitors for apoptosis signal-regulating kinase 1 (ASK1), a series of novel 1H-indazole scaffold inhibitors were designed and evaluated. longdom.org Such studies often involve the systematic variation of substituents to optimize potency and other pharmacological properties.

In a study focused on developing potent Tyrosine Threonine Kinase (TTK) inhibitors, a quantitative structure-activity relationship (QSAR) analysis was conducted on a large dataset of indazole derivatives. ucsf.edu This approach helps in identifying key structural features that influence biological activity. ucsf.edu The findings from such studies, even if not directly on this compound, provide a framework for understanding how the chloro and fluoro substituents might contribute to the activity of its derivatives.

Identification of Key Structural Features for Enhanced Potency and Selectivity

The potency and selectivity of indazole-based inhibitors are dictated by specific structural features that facilitate optimal interactions with the target protein.

Substitutions on the Indazole Ring: The position and nature of substituents on the indazole ring are crucial. A Structure-Activity Relationship (SAR) evaluation of certain indazole derivatives revealed that a 4-fluoro substitution on the indazole ring contributed to enhanced anticancer efficacy. ucsf.edu This suggests that the fluorine atom at the C4 position of this compound is likely a key contributor to its biological activity.

Furthermore, SAR studies on analogues of the Akt inhibitor A-443654, which has an indazole core, explored substitutions at the C7 position. chim.it This indicates that the chlorine atom at the C7 position of the title compound is also in a strategic position to influence inhibitor potency and selectivity. The interplay between the electron-withdrawing properties of both the chlorine and fluorine atoms can significantly impact the electronic distribution of the indazole ring system, thereby affecting its binding affinity to target proteins.

Substitutions at Other Positions: Beyond the halogen substitutions, modifications at other positions of the indazole ring are also critical. For instance, in a series of 3-substituted 1H-indazoles, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for strong inhibitory activities against IDO1. mdpi.com Similarly, for inhibitors of fibroblast growth factor receptor (FGFR), the N-ethylpiperazine group was identified as important for both enzyme inhibitory and cellular activity. mdpi.com These findings underscore that while the 7-chloro-4-fluoro substitution provides a potent core, further modifications at other positions are necessary to achieve high potency and selectivity.

Molecular Interactions and Binding Modes with Biological Targets

The biological effects of this compound derivatives are mediated by their specific interactions with biological macromolecules, primarily proteins such as enzymes.

Ligand-Target Binding Characterization

Molecular docking studies are instrumental in elucidating the binding modes of indazole derivatives within the active sites of their target proteins. For instance, docking models of 1H-indazole motifs with the enzyme IDO1 have shown effective interactions with the ferrous ion of the heme group and within hydrophobic pockets, confirming the indazole structure as a key pharmacophore. nih.gov

In the context of kinase inhibition, the indazole moiety is frequently involved in hydrogen bonding interactions with the hinge region of the kinase's ATP-binding pocket. nih.gov For derivatives of this compound, it is anticipated that the nitrogen atoms of the pyrazole (B372694) ring would form critical hydrogen bonds with the backbone of the kinase hinge region. The specific orientation of the indazole ring within the binding site would be influenced by the chloro and fluoro substituents, which can engage in additional interactions.

Role of Halogen Bonding and Other Non-Covalent Interactions

Halogen bonds, which are short-range interactions between a polarized halogen atom and a Lewis base, are increasingly recognized for their significant role in the binding of halogenated ligands to proteins. acs.org In the case of this compound, both the chlorine and fluorine atoms can potentially participate in such interactions.

Other non-covalent interactions, such as hydrophobic interactions and van der Waals forces, also play a crucial role in the binding of indazole derivatives. The benzene (B151609) portion of the indazole ring can engage in hydrophobic interactions with nonpolar residues in the active site.

Analysis of Isoform Selectivity in Enzyme Inhibition

Achieving selectivity for a specific enzyme isoform over other closely related isoforms is a major challenge in drug discovery. The structural features of this compound derivatives can be fine-tuned to enhance isoform selectivity.

The development of isoform-selective Akt inhibitors has been a significant area of research. chim.it While ATP-competitive inhibitors based on the indazole scaffold have been developed, achieving high selectivity among the different Akt isoforms remains challenging. chim.it The design of "analog sensitive" kinase inhibitors, where a mutation in the kinase active site creates a pocket that accommodates a specifically designed inhibitor, is one strategy to achieve high selectivity. chim.it

For this compound derivatives, achieving isoform selectivity would likely depend on exploiting subtle differences in the amino acid residues of the active sites of different kinase isoforms. The chloro and fluoro substituents can be leveraged to create specific interactions that favor binding to one isoform over another. For example, the C7-chloro group could be designed to interact with a specific residue present in the target isoform but not in others. Further substitutions on the indazole ring would also be critical in optimizing these selective interactions.

Computational and Chemoinformatic Approaches in Research on 7 Chloro 4 Fluoro 1h Indazole

Molecular Docking Simulations for Target Identification and Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-chloro-4-fluoro-1H-indazole, this technique is instrumental in identifying potential protein targets and predicting the binding affinity and mode of interaction.

Research on related indazole derivatives has demonstrated the utility of molecular docking in understanding their biological activity. For instance, docking studies have been employed to elucidate the binding of indazole-based compounds to the active sites of various enzymes, such as kinases and G-protein coupled receptors (GPCRs). These simulations can reveal key hydrogen bonding and hydrophobic interactions that contribute to the stability of the ligand-protein complex. taylorandfrancis.com For example, in the study of indazole derivatives as Aurora kinase inhibitors, computational modeling helped to understand how substitutions on the indazole scaffold could lead to selectivity for different isoforms of the kinase by targeting specific amino acid residues in the binding pocket. nih.govexlibrisgroup.com Similarly, docking analysis of an indazole derivative as a ULK1 inhibitor showed two hydrogen bond interactions with the hinge region of the kinase. pharmablock.com

The data from these simulations are crucial for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for activity.

In the field of indazole research, QSAR studies have been successfully applied to guide the design of potent inhibitors. For instance, a study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors developed robust 2D and 3D-QSAR models with high predictive accuracy. longdom.orglongdom.org These models highlighted key structural attributes that influence biological activity, such as the impact of substitutions on the indazole ring. longdom.org For example, the evaluation of structure-activity relationships (SAR) revealed that a 4-fluoro substitution on the indazole ring contributed to enhanced anticancer efficacy in a series of derivatives. longdom.org

While specific QSAR models for this compound are not detailed in the provided information, the successful application of this methodology to similar indazole scaffolds underscores its potential for optimizing the biological activity of derivatives of this compound.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. In drug discovery, MD simulations can provide insights into the conformational dynamics of both the ligand and the protein target upon binding, as well as the stability of the resulting complex.

For indazole-based compounds, MD simulations have been used to validate the stability of ligand-protein complexes predicted by molecular docking. longdom.org For instance, in the development of novel 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial candidates, molecular dynamics simulations were in good agreement with experimental results, confirming the stability of the interactions. taylorandfrancis.com Such simulations can reveal dynamic changes in the protein structure induced by the ligand and can help to refine the understanding of the binding mode. The stability of the most active compounds at the binding site of target enzymes has been confirmed through molecular dynamics simulations in studies of other indazole derivatives. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. DFT calculations are valuable for understanding the electronic and spectroscopic properties of molecules like this compound.

Studies on fluorinated indazoles have utilized DFT to model electronic effects and to understand charge distribution differences. For example, DFT calculations have been used to quantify the reduced electron density at the indazole core due to electron-withdrawing substituents. This information is crucial for predicting the reactivity of the molecule in various chemical reactions. Furthermore, theoretical evaluations of indazole derivatives as corrosion inhibitors have been conducted using DFT to calculate global reactivity parameters such as EHOMO, ELUMO, and the HOMO-LUMO energy gap. dergipark.org.trresearchgate.net The electronic configuration of fluorinated indazoles, influenced by the strong electron-withdrawing nature of the fluorine atom, creates a unique electronic environment that can be thoroughly investigated using DFT.

In Silico Fragment-Based Drug Design Strategies

Fragment-based drug design (FBDD) is a method for finding lead compounds as part of the drug discovery process. It is based on identifying small chemical fragments, which may bind weakly to the biological target, and then growing them or combining them to produce a lead with a higher affinity. In silico FBDD utilizes computational methods to perform this process.

The indazole scaffold is considered a "privileged fragment" in FBDD due to its ability to form key interactions with biological targets, particularly kinases. pharmablock.com In silico fragment-based approaches have been successfully used to identify novel indazole derivatives as potent inhibitors of targets like Aurora kinases. nih.govexlibrisgroup.comnih.gov This strategy allows for the rapid exploration of chemical space by screening suitable fragments computationally. exlibrisgroup.com The process often involves calculating parameters like ligand efficiency (LE) to assess the quality of the fragments. exlibrisgroup.com

Knowledge-Based Drug Design Applied to Indazole Scaffolds

Knowledge-based drug design utilizes existing information about known ligands and their interactions with a specific target or target family to guide the design of new compounds. This approach is particularly powerful when applied to well-studied scaffolds like indazole.

The indazole core is a common feature in many kinase inhibitors, and a wealth of structural and activity data is available. pharmablock.com This knowledge has been leveraged in the design of new indazole-based inhibitors. For example, knowledge-based drug design, in combination with other computational methods, has led to the discovery of potent Aurora kinase inhibitors with an indazole scaffold. nih.govexlibrisgroup.comnih.gov By analyzing the binding modes of known indazole-containing drugs and inhibitors, researchers can make informed decisions about which modifications to the this compound core are most likely to lead to desired biological activities. Structure-guided design, a form of knowledge-based design, has been used to develop indazole derivatives as inhibitors of epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinase (ERK). nih.gov

Preclinical Research and Translational Relevance of Indazole Based Compounds

In Vitro Biological Evaluation in Cell-Based Assays

The indazole core, of which 7-chloro-4-fluoro-1H-indazole is a halogenated variant, is a well-established "privileged scaffold" in medicinal chemistry. nih.gov Derivatives built upon this core are routinely subjected to a battery of in vitro cell-based assays to determine their biological activity and potential as therapeutic candidates. These assays are crucial for establishing a compound's efficacy at a cellular level.

Commonly, the initial evaluation involves screening for antiproliferative activity against a panel of human cancer cell lines. For instance, various indazole derivatives have demonstrated potent inhibitory effects against cell lines such as those for lung cancer (A549), chronic myeloid leukemia (K562), prostate cancer (PC-3), and liver cancer (Hep-G2). The output of these assays is typically the IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Furthermore, mechanistic cell-based assays are employed to understand how these compounds exert their effects. A patent for heterocyclic compounds designed as 5HT2A biased agonists, which uses this compound as a starting material, describes the use of calcium mobilization assays. google.com These functional assays measure the increase in intracellular calcium concentration following receptor activation, providing a quantitative measure of the compound's agonist activity at its specific target. google.com Such evaluations are fundamental in early-stage drug discovery to confirm the compound's intended biological function. google.com

Table 1: Representative Cell-Based Assays for Indazole Derivatives

| Assay Type | Purpose | Endpoint Measured | Example Application |

|---|---|---|---|

| Antiproliferation Assay | To assess the cytotoxic or cytostatic effects of a compound. | IC₅₀ (50% inhibitory concentration) | Screening against various cancer cell lines (e.g., K562, A549). |

| Calcium Mobilization Assay | To measure G-protein-coupled receptor (GPCR) activation. | Increase in intracellular calcium levels. | Evaluating 5HT2A receptor agonism for derivatives of this compound. google.com |

| Kinase Inhibition Assay | To determine the potency of a compound against a specific kinase. | IC₅₀ (50% inhibitory concentration) | Assessing inhibitors for targets like FGFR, Pim kinases, and Aurora kinases. mdpi.com |

| Apoptosis Assay | To determine if the compound induces programmed cell death. | Annexin V/PI staining, caspase activity. | Investigating the mechanism of action for anticancer indazole compounds. |

Ex Vivo and In Vivo Efficacy Studies in Relevant Biological Models

Following promising in vitro results, lead indazole-based compounds are advanced into more complex biological models to assess their efficacy and therapeutic potential in a living system. These ex vivo and in vivo studies are critical for bridging the gap between cellular activity and clinical application.

Ex vivo studies may involve treating freshly isolated tissues or cells from an organism to study the compound's effect in a more physiologically relevant environment than cultured cell lines. However, in vivo models are the cornerstone of preclinical efficacy testing. For cancer-targeted indazole derivatives, this often involves the use of xenograft models, where human cancer cells are implanted into immunocompromised mice. The ability of a compound to inhibit tumor growth, reduce tumor volume, or prolong survival in these models provides strong evidence of its potential as an anticancer agent.

For non-oncology indications, other relevant animal models are used. For example, in the development of GPR120 agonists for diabetes, indazole derivatives have been tested in oral glucose tolerance studies in mice to demonstrate their ability to regulate blood glucose levels. tandfonline.com These studies confirmed that the observed effects were directly due to the compound's interaction with its target by using both wild-type mice and GPR120 null mice for comparison. tandfonline.com

Assessment of Selectivity and Off-Target Effects

A critical aspect of preclinical research is to determine the selectivity of a drug candidate. An ideal therapeutic agent should interact potently with its intended target while having minimal interaction with other proteins, particularly those within the same family, to avoid off-target effects and potential toxicity. Indazole-based compounds, especially those designed as kinase inhibitors, undergo extensive selectivity profiling.

This is often accomplished by screening the compound against a large panel of kinases, which can include hundreds of different enzymes. The results help to build a selectivity profile, identifying any unintended targets. For example, medicinal chemistry efforts have focused on designing indazole derivatives that can distinguish between highly similar kinase isoforms, such as JNK3 and p38α. Structural studies, including X-ray crystallography, are often used to understand the molecular basis of this selectivity, guiding the design of more specific inhibitors. A high degree of selectivity is a key feature that makes a compound a more attractive candidate for further development.

Pharmacokinetic and Pharmacodynamic Characterization of Indazole Derivatives in Research Contexts

Pharmacokinetics (PK) and pharmacodynamics (PD) are fundamental to understanding how a potential drug behaves in the body. PK describes the journey of the drug through the body (Absorption, Distribution, Metabolism, and Excretion - ADME), while PD describes the body's biological response to the drug.

In preclinical research, the ADME properties of indazole derivatives are evaluated to ensure they can reach their target in sufficient concentrations and for an adequate duration. In silico computational models are often used for early prediction of ADME properties. tandfonline.com Experimental studies in animals measure key parameters like oral bioavailability, plasma half-life, and clearance rate. For instance, studies on some indazole series have revealed challenges such as unexpected penetration of the central nervous system (CNS), which could be undesirable depending on the therapeutic target. tandfonline.com This information allows chemists to modify the compound's structure to improve its PK profile.

PD studies link the drug's concentration to its effect. This can involve measuring biomarkers to confirm that the drug is engaging with its target and eliciting the desired biological response in vivo. The combination of PK and PD data is essential for establishing a potential dosing regimen for future clinical trials.

Strategic Development of Indazole-Based Candidates in Drug Discovery Pipelines

The indazole scaffold is a versatile starting point for developing targeted therapies. researchgate.net The strategic development of indazole-based candidates often involves a structure-based drug design approach, where chemists use knowledge of the target protein's structure to design molecules that bind with high affinity and selectivity.

A clear example of this strategy is the use of this compound as a chemical building block. In a patented drug discovery effort, this specific compound was used as a key intermediate in the synthesis of novel, Gq-biased agonists for the 5HT2A receptor, which are being investigated for the treatment of psychiatric disorders. google.com The strategy involved coupling this compound with other chemical moieties to create a final molecule with the desired pharmacological properties. google.com This highlights how the core indazole structure can be systematically modified to create potent and selective ligands for a wide range of biological targets, from kinases to G-protein coupled receptors.

Patent Landscape and Intellectual Property in Indazole-Based Drug Discovery Research

The significant therapeutic potential of indazole derivatives is reflected in a robust and active patent landscape. nih.gov Pharmaceutical companies and research institutions frequently file patents to protect novel indazole-based compounds, their synthesis methods, and their use in treating various diseases. These patents are a critical part of the drug development process, providing the intellectual property protection necessary to justify the substantial investment required for clinical trials.

A review of patent literature reveals that indazole derivatives are being developed for a wide range of applications, including cancer, inflammation, and neurological disorders. nih.gov A specific patent application, WO2023114472A1, claims a series of new heterocyclic compounds as 5HT2A biased agonists. google.com This patent explicitly details the synthesis of a derivative using this compound as a reactant, thereby protecting the final, more complex molecules. google.com This demonstrates how even intermediate compounds like this compound are integral to the intellectual property surrounding new therapeutic agents. The continuous filing of patents for new indazole scaffolds underscores the ongoing importance and commercial interest in this area of medicinal chemistry. researchgate.net

Future Directions and Emerging Research Avenues for 7 Chloro 4 Fluoro 1h Indazole

Integration of Advanced Synthetic Technologies

The synthesis of complex molecules like 7-chloro-4-fluoro-1H-indazole and its derivatives stands to benefit significantly from advanced synthetic technologies. Traditional multi-step batch syntheses can be time-consuming and inefficient. Modern approaches, however, offer pathways to streamline the production and diversification of this scaffold.

Future synthetic strategies will likely involve:

Continuous Flow Chemistry: This technology allows for reactions to be carried out in a continuously flowing stream within a network of tubes or microreactors. For the synthesis of indazole derivatives, this can lead to improved reaction control, enhanced safety for potentially hazardous steps (e.g., nitration or diazotization), and easier scalability. The production of intermediates for drugs like Lenacapavir has already demonstrated the value of scaling up indazole synthesis efficiently. chemrxiv.org

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times from hours to minutes, often increasing product yields and purity. This technique could be applied to key steps in the formation of the indazole ring or in the subsequent functionalization of the this compound core, accelerating the generation of compound libraries for screening.

Photoredox Catalysis: This approach uses light to initiate catalytic cycles, enabling unique and previously challenging chemical transformations under mild conditions. It could be employed for late-stage functionalization of the indazole scaffold, allowing for the introduction of novel substituents that would be difficult to incorporate using traditional methods.

Automated Synthesis Platforms: The integration of robotics and software can automate the synthesis and purification of a large number of derivatives. By applying this to the this compound core, researchers can rapidly generate a diverse library of analogues for structure-activity relationship (SAR) studies.

These technologies will be crucial in moving beyond laboratory-scale synthesis to the efficient and cost-effective production required for extensive preclinical and clinical evaluation. chemrxiv.orgmdpi.com

Exploration of New Biological Targets and Disease Indications

The indazole nucleus is a well-established pharmacophore present in numerous approved drugs and clinical candidates, known for its wide range of biological activities, including anti-cancer and anti-inflammatory properties. chemimpex.comnih.gov For this compound, the future lies in exploring its potential against novel biological targets and in new disease areas.

Potential Therapeutic Areas for Exploration:

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Receptor Tyrosine Kinases (e.g., VEGFR, FGFR), p53/MDM2 pathway, Bcl2 family proteins | The indazole scaffold is a key component of multi-kinase inhibitors like Pazopanib (B1684535). nih.gov Derivatives can be designed to target specific kinases or protein-protein interactions crucial for cancer cell survival and proliferation. nih.govnih.gov |

| Neurodegenerative Diseases | Monoamine Oxidase B (MAO-B), Glycogen Synthase Kinase 3β (GSK-3β) | Inhibition of MAO-B can increase dopamine (B1211576) levels in the brain, a key strategy in Parkinson's disease treatment. The indazole structure provides a versatile template for designing such inhibitors. |

| Infectious Diseases | Leishmanial Trypanothione Reductase (TryR), HIV Capsid Protein | The indazole heterocycle has shown promise in developing antileishmanial agents. nih.gov Furthermore, a related intermediate is used in the synthesis of the potent anti-HIV drug Lenacapavir, highlighting the scaffold's potential in virology. chemrxiv.org |

| Inflammatory Disorders | Cyclooxygenase-2 (COX-2), Janus Kinases (JAKs) | Indazole derivatives have been investigated as anti-inflammatory agents. researchgate.net The 7-chloro-4-fluoro substitution pattern could be optimized to create potent and selective inhibitors of key inflammatory mediators. |

The exploration of these targets will involve high-throughput screening of this compound derivatives, followed by detailed biological and mechanistic studies to validate their therapeutic potential.

Application of Cutting-Edge Computational Methods for Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For this compound, these methods can guide the rational design of derivatives with improved properties.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. It can be used to screen virtual libraries of this compound derivatives against protein targets (e.g., kinase active sites) to prioritize compounds for synthesis. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more accurate assessment of binding stability and interaction patterns. nih.govresearchgate.net This can help refine the structure of lead compounds to maximize target engagement.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. By building a QSAR model for a series of this compound analogues, researchers can predict the activity of new, unsynthesized compounds.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. Applying these tools early in the design phase can help eliminate compounds with unfavorable pharmacokinetic profiles, saving time and resources.

By integrating these computational methods, the optimization cycle—from design to synthesis to testing—can be made significantly more efficient, increasing the likelihood of identifying a successful clinical candidate.

Development of Multi-Targeted Agents Based on the Indazole Scaffold

Complex diseases such as cancer and neuroinflammatory disorders often involve multiple pathological pathways. A promising therapeutic strategy is the development of single molecules that can modulate several targets simultaneously. The indazole scaffold is an excellent starting point for designing such multi-targeted agents. nih.gov

The unique electronic properties conferred by the chloro and fluoro substituents on this compound can be exploited to fine-tune binding affinities for different targets. For instance, in oncology, a derivative could be engineered to simultaneously inhibit vascular endothelial growth factor receptor (VEGFR) to block angiogenesis and another kinase involved in tumor cell proliferation. Research has already shown the potential of indazole derivatives to act as multi-target inhibitors of receptor tyrosine kinases. nih.gov This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance.

Novel Fluorination Strategies and Their Impact on Bioactivity

The presence of a fluorine atom is a hallmark of many modern pharmaceuticals, as it can significantly enhance metabolic stability, binding affinity, and membrane permeability. The 4-fluoro substituent on this compound already provides a key advantage. ossila.com Future research will focus on leveraging novel fluorination strategies to further optimize this scaffold.

Late-Stage Fluorination: The development of new reagents and catalytic methods allows for the introduction of fluorine atoms at a late stage in the synthetic sequence. This enables the rapid creation of fluorinated analogues of advanced intermediates without having to redesign the entire synthesis from scratch.

Positional Isomers: Synthesizing and evaluating other positional isomers (e.g., 5-fluoro or 6-fluoro derivatives of 7-chloro-1H-indazole) could reveal unexpected and beneficial effects on bioactivity. The position of the fluorine atom can subtly alter the molecule's electronics and conformation, leading to different interactions with biological targets.

Multi-fluorinated Compounds: Introducing additional fluorine atoms or trifluoromethyl (CF₃) groups onto the indazole ring or on its substituents can further modulate the compound's properties. The electron-withdrawing nature of fluorine can be used to tune the acidity of the indazole N-H bond, which is often critical for binding to kinase hinges. ossila.com

By systematically exploring the impact of fluorination, the bioactivity and pharmacokinetic profile of this compound derivatives can be precisely tailored for a specific therapeutic application. ossila.comnih.gov

Translational Research and Potential for Therapeutic Advancement

The ultimate goal of medicinal chemistry research is to translate a promising compound from the laboratory into a clinically effective therapy. For this compound and its derivatives, the path forward involves a rigorous translational research program.

This pathway includes:

Lead Optimization: Using the computational and synthetic strategies outlined above to develop a lead compound with potent and selective activity against a validated biological target.

Preclinical Evaluation: Testing the lead compound in relevant cellular and animal models of disease to demonstrate efficacy and establish a preliminary safety profile. This includes pharmacokinetic studies to understand how the drug is absorbed, distributed, metabolized, and excreted.